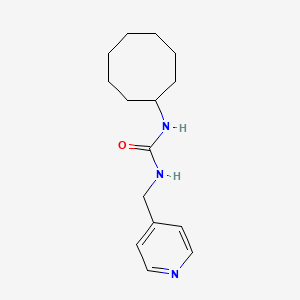

1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea, also known as CPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPU belongs to the class of urea derivatives and has shown promising results in various studies related to neuroscience and cancer research.

Wissenschaftliche Forschungsanwendungen

1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has been studied for its potential applications in various fields of scientific research. In neuroscience, this compound has been shown to act as a selective inhibitor of the glycine transporter GlyT1. GlyT1 is responsible for the reuptake of glycine, which is an important neurotransmitter in the central nervous system. By inhibiting GlyT1, this compound increases the availability of glycine in the synaptic cleft, which has been shown to improve cognitive function and reduce the symptoms of schizophrenia and other neurological disorders.

In cancer research, this compound has been studied as a potential inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer and is involved in the regulation of pH in tumor cells. By inhibiting CA IX, this compound has shown promising results in reducing tumor growth and metastasis in preclinical studies.

Wirkmechanismus

The mechanism of action of 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea is based on its ability to selectively bind to specific targets in the body. In the case of GlyT1 inhibition, this compound binds to the glycine transporter and prevents it from reuptaking glycine from the synaptic cleft. This results in increased levels of glycine in the synaptic cleft, which has been shown to improve cognitive function and reduce the symptoms of neurological disorders.

In the case of CA IX inhibition, this compound binds to the active site of the enzyme and prevents it from catalyzing the hydration of carbon dioxide to bicarbonate and protons. This results in a decrease in pH regulation in tumor cells, which has been shown to reduce tumor growth and metastasis.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound depend on the specific target it binds to. In the case of GlyT1 inhibition, this compound has been shown to improve cognitive function and reduce the symptoms of schizophrenia and other neurological disorders. In the case of CA IX inhibition, this compound has been shown to reduce tumor growth and metastasis in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea in lab experiments include its high selectivity and potency for specific targets, which allows for precise and controlled experiments. The limitations of using this compound include its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea. In neuroscience, further studies are needed to explore the potential of GlyT1 inhibition in the treatment of neurological disorders. In cancer research, further studies are needed to optimize the use of CA IX inhibitors, including this compound, in the treatment of various types of cancer. Additionally, this compound could be studied for its potential applications in other fields of scientific research, such as immunology and infectious diseases.

Synthesemethoden

1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea can be synthesized by reacting cyclooctylamine with pyridine-4-carboxaldehyde and then treating the resulting compound with isocyanate. The reaction yields this compound as a white solid with a melting point of 210-212°C. This synthesis method has been optimized by various researchers to increase the yield and purity of this compound.

Eigenschaften

IUPAC Name |

1-cyclooctyl-3-(pyridin-4-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c19-15(17-12-13-8-10-16-11-9-13)18-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7,12H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXGZGPEIRWKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)

![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)

![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)

![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)